

Spectroscopic Characterization of 3-(2,4-Dimethylphenoxy)azetidine: A Technical Guide

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Compound of Interest

Compound Name: 3-(2,4-Dimethylphenoxy)azetidine

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Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for the novel compound **3-(2,4-Dimethylphenoxy)azetidine**. Due to the absence of experimentally acquired spectra in the public domain, this document presents a comprehensive analysis based on the known spectroscopic characteristics of its constituent substructures: the azetidine ring and the 2,4-dimethylphenoxy group. This guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in structured tables for clarity. Furthermore, it outlines general experimental protocols for the acquisition of such data and includes a workflow for the spectroscopic analysis of new chemical entities, visualized using Graphviz. This document is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of novel azetidine derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(2,4-Dimethylphenoxy)azetidine**. These predictions are derived from the analysis of spectroscopic data for azetidine, 2,4-dimethylphenol, and related aryl ether compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.00	d	1H	Ar-H (H-6)
~6.85	d	1H	Ar-H (H-5)
~6.75	S	1H	Ar-H (H-3)
~4.80	m	1H	O-CH (azetidine H-3)
~4.00	m	2H	CH ₂ (azetidine H-2/H-4)
~3.80	m	2H	CH ₂ (azetidine H-2/H-4)
~2.25	S	3H	Ar-CH₃
~2.20	S	3H	Ar-CH₃
(Broad singlet, variable)	br s	1H	N-H

Predicted ¹³C NMR Data (125 MHz, CDCl₃)



Chemical Shift (δ) ppm	Assignment
~154.0	Ar-C (C-O)
~131.0	Ar-C
~130.0	Ar-C
~127.0	Ar-C
~121.0	Ar-C
~112.0	Ar-C
~70.0	O-CH (azetidine C-3)
~50.0	CH ₂ (azetidine C-2/C-4)
~20.0	Ar-CH₃
~16.0	Ar-CH₃

Predicted IR Data

Wavenumber (cm⁻¹)	Intensity	Assignment
3350 - 3300	Medium, Broad	N-H Stretch
3100 - 3000	Medium	Aromatic C-H Stretch
2960 - 2850	Medium	Aliphatic C-H Stretch
~1600, ~1500	Strong	Aromatic C=C Bending
~1250	Strong	Aryl-O Stretch (Asymmetric)
~1050	Strong	Aryl-O Stretch (Symmetric)
~1150	Medium	C-N Stretch

Predicted Mass Spectrometry Data (Electron Ionization - EI)



m/z	Relative Intensity (%)	Assignment
191	40	[M] ⁺ (Molecular Ion)
122	100	[C ₈ H ₁₀ O] ⁺ (2,4-dimethylphenol fragment)
107	60	[C7H7O] ⁺ (loss of CH₃ from dimethylphenol fragment)
70	30	[C ₄ H ₈ N] ⁺ (azetidine ring fragment)
57	50	[C₃H₂N] ⁺ (azetidine fragment)

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for novel organic compounds like **3-(2,4-Dimethylphenoxy)azetidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A homogeneous solution of the analyte is prepared in a suitable deuterated solvent for NMR analysis.[1]

- Sample Preparation:
 - For ¹H NMR, accurately weigh 5-20 mg of the compound. For ¹³C NMR, a higher concentration of 20-50 mg may be required.[1]
 - Select a deuterated solvent that completely dissolves the compound, such as Chloroformd (CDCl₃) for many nonpolar organic compounds.[1]
 - Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial.
 Gentle vortexing or sonication can aid dissolution.[1]
 - Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]



· Data Acquisition:

- The NMR spectrometer is typically a 400 or 500 MHz instrument.[1]
- The sample is placed in the spectrometer, and the magnetic field is "locked" onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp spectral lines.
- For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
- For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
- The acquired FIDs are then Fourier transformed to generate the NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

Sample Preparation:

- For Solids (Attenuated Total Reflectance ATR): A small amount of the solid sample is
 placed directly on the ATR crystal (e.g., diamond or ZnSe). An anvil is pressed against the
 sample to ensure good contact.[3]
- For Liquids (Neat): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
- For Solutions: The sample is dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest. The solution is then placed in a sample cell.[4]

Data Acquisition:

A background spectrum of the empty sample holder (or pure solvent) is recorded.



- The sample is placed in the IR beam.
- The instrument scans a range of infrared frequencies (typically 4000 to 400 cm⁻¹) and records the percentage of light transmitted at each frequency.
- The final spectrum is a plot of percent transmittance versus wavenumber.

Mass Spectrometry (MS)

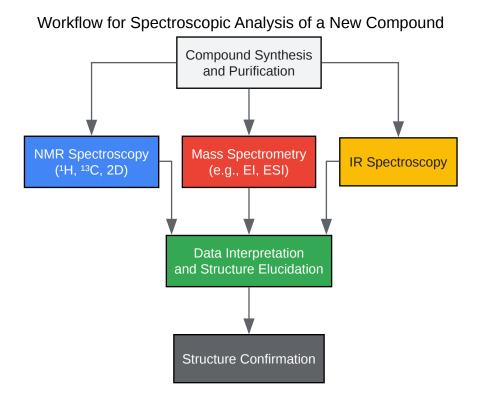
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions to determine the molecular weight and elemental composition of a compound.[5][6]

- Sample Introduction and Ionization:
 - The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[5]
 - For volatile compounds, the sample is vaporized.[7]
 - In Electron Ionization (EI), high-energy electrons bombard the sample molecules, causing them to lose an electron and form a radical cation (the molecular ion). This process can also cause the molecule to fragment.[5]
- Mass Analysis:
 - The newly formed ions are accelerated by an electric field.[8]
 - The ions then travel through a mass analyzer (e.g., a quadrupole or a magnetic sector),
 which separates them based on their m/z ratio.[8]
- Detection:
 - A detector records the abundance of ions at each m/z value.[8]
 - The resulting mass spectrum is a plot of relative intensity versus m/z. The most abundant ion is assigned a relative intensity of 100% and is called the base peak.[8]

Visualization of Spectroscopic Analysis Workflow



The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized chemical compound.



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Caption: General workflow for the spectroscopic characterization of a new chemical entity.

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